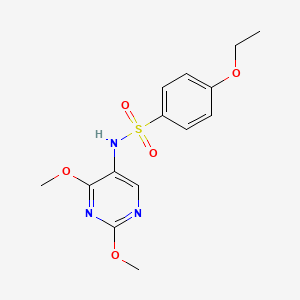
N-(2,4-dimethoxypyrimidin-5-yl)-4-ethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxypyrimidin-5-yl)-4-ethoxybenzenesulfonamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are important electron-rich aromatic heterocycles that serve as building blocks for DNA and RNA
作用机制
Mode of Action
It is hypothesized that the compound may interact with its targets through a mechanism similar to the Suzuki–Miyaura cross-coupling reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium . .
Biochemical Pathways
Given the potential involvement of the Suzuki–Miyaura cross-coupling reaction, it is possible that the compound could affect pathways involving carbon-carbon bond formation . .
Pharmacokinetics
The pharmacokinetic properties of N-(2,4-dimethoxypyrimidin-5-yl)-4-ethoxybenzenesulfonamide, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. These properties are crucial for understanding the compound’s bioavailability and overall pharmacological profile. Future research should focus on these aspects to provide a comprehensive understanding of the compound’s pharmacokinetics .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action. Future research should consider these factors to provide a more comprehensive understanding of the compound’s pharmacological profile .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)-4-ethoxybenzenesulfonamide typically involves the nucleophilic aromatic substitution reaction. One common method involves the reaction of 2,4-dimethoxypyrimidine with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-(2,4-dimethoxypyrimidin-5-yl)-4-ethoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine or benzene derivatives.
科学研究应用
N-(2,4-dimethoxypyrimidin-5-yl)-4-ethoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of drugs targeting various diseases, including cancer and infectious diseases.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
相似化合物的比较
Similar Compounds
2,4-dimethoxypyrimidine: A precursor in the synthesis of N-(2,4-dimethoxypyrimidin-5-yl)-4-ethoxybenzenesulfonamide.
4-ethoxybenzenesulfonamide: Another related compound with similar functional groups.
Uniqueness
This compound is unique due to its combined pyrimidine and sulfonamide moieties, which confer specific chemical and biological properties
属性
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c1-4-22-10-5-7-11(8-6-10)23(18,19)17-12-9-15-14(21-3)16-13(12)20-2/h5-9,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFWAOUPCHEGRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
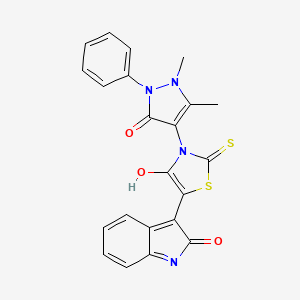
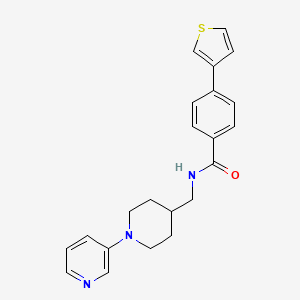

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide](/img/structure/B2792603.png)
![2,4-Dichloro-N-[3-(2,4-dichlorobenzamido)naphthalen-2-YL]benzamide](/img/structure/B2792604.png)
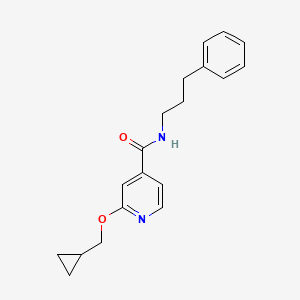
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2792607.png)
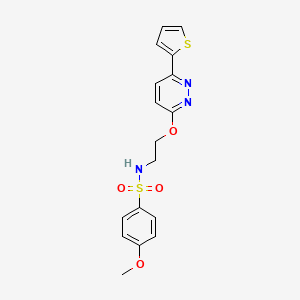
![2,4-dimethoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2792609.png)
![N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B2792611.png)
![5-(1,3-benzothiazol-2-yl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2792612.png)
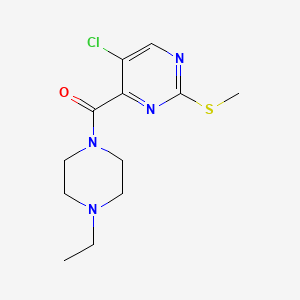
![2-[(3-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2792614.png)
![Methyl 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetate](/img/structure/B2792615.png)
